molecular formula C17H20ClNO B3045323 {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride CAS No. 1049678-32-1

{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B3045323
CAS No.: 1049678-32-1
M. Wt: 289.8 g/mol
InChI Key: RDZNTGYHKSQABL-UHFFFAOYSA-N
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Description

“{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride” is a chemical compound with the molecular formula C17H20ClNO . It is categorized under the class of organic compounds known as amphetamines and derivatives .

Scientific Research Applications

Reaction and Synthesis Studies

  • Formation of Cyclic Phosphonic Analogues : The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines, including those similar in structure to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride”, resulted in novel cyclic phosphonic analogues (Budzisz & Pastuszko, 1999).

  • Mechanochemical Synthesis of Chalcone Derivatives : A study on the mechanochemical synthesis of chalcone derivatives, such as (2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop‑2-en-1-one, highlights an efficient synthesis method for compounds with structural similarities to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride” (Praveena et al., 2019).

Pharmacological Characterization

  • Kinase Inhibitor Studies : TG100435, a compound structurally related to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride”, was studied as a novel multi-targeted Src family kinase inhibitor. Its pharmacokinetics and metabolism in different species were analyzed, providing insights into the potential therapeutic applications of similar compounds (Hu et al., 2007).

  • Evaluation of DNA Repair Enzyme Activity : A study synthesized labelled analogues of 6-benzyloxy-9H-purin-2-ylamine derivatives for quantifying the MGMT status of tumor and non-target tissue in vivo. These analogues are structurally related to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride” and highlight its potential in cancer research (Schirrmacher et al., 2002).

Chemical Properties and Analysis

  • Molecular Docking and Antifungal Evaluation : A study on the antifungal activity of 5-(4-(Benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones, which are structurally related to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride”, involved molecular docking and biological evaluation against various fungal strains, showcasing potential antimicrobial applications (Nimbalkar et al., 2016).

  • Synthesis and Biological Activity of Derivatives : Another study synthesized and characterized derivatives like 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine, which bear structural resemblance to “[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride”. Their biological activity was also explored, suggesting potential in the development of new pharmacological agents (Uma et al., 2017).

Properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15;/h2-11,18H,1,12-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZNTGYHKSQABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049678-32-1
Record name Benzenemethanamine, 2-(phenylmethoxy)-N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049678-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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